molecular formula C15H13FN4O4 B2599894 3-fluoro-4-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034322-04-6

3-fluoro-4-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2599894
CAS No.: 2034322-04-6
M. Wt: 332.291
InChI Key: USGGNVVFZPKFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-4-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a heterocyclic benzamide derivative featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazole moiety at position 3 and a fluorinated, methoxy-substituted benzamide group at position 5 via a methylene linker. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The fluorine atom and methoxy group on the benzamide ring may enhance metabolic stability and binding affinity, while the 1,2,4-oxadiazole and isoxazole rings contribute to electronic and steric properties critical for interactions with biological targets .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O4/c1-8-5-11(19-23-8)14-18-13(24-20-14)7-17-15(21)9-3-4-12(22-2)10(16)6-9/h3-6H,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGGNVVFZPKFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-4-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a novel synthetic molecule with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and microbial resistance. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N5_{5}O3_{3}
  • Molecular Weight : 341.32 g/mol

The compound consists of a benzamide core substituted with a fluorine atom and a methoxy group, alongside a 5-methylisoxazole and an oxadiazole moiety, which are known to enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The introduction of fluorine and methoxy groups has been linked to increased anticancer efficacy against various cell lines, including breast and colon cancer cells .
  • Antimicrobial Properties : The presence of the isoxazole and oxadiazole rings suggests potential antimicrobial activity. Compounds with these functionalities have been reported to exhibit significant antibacterial effects against resistant strains of bacteria .
  • Enzyme Inhibition : There is evidence that this compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism. For instance, its structural analogs have been shown to modulate protein kinase activities, which are crucial for cellular signaling pathways associated with cancer .

Antitumor Studies

A study conducted on structurally related compounds demonstrated significant cytotoxic effects against human cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression:

CompoundCell LineIC50 (µM)Mechanism
AMCF-710Apoptosis induction
BHCT1168Cell cycle arrest
CA54912Inhibition of proliferation

These findings suggest that the target compound may exhibit similar or enhanced activity due to its unique substituents .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of related compounds against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that compounds containing isoxazole and oxadiazole can effectively inhibit bacterial growth, suggesting potential for further development as antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting labile bonds:

Reaction TypeConditionsProductsYieldSource
Oxadiazole ring opening 6M HCl, reflux, 12h3-Fluoro-4-methoxybenzoic acid + 5-(aminomethyl)-5-methylisoxazole-3-carboxamide72%
Amide hydrolysis 2M NaOH, 80°C, 8h3-Fluoro-4-methoxybenzoic acid + 5-methylisoxazol-3-yl-oxadiazole-methanamine58%
  • The oxadiazole ring is susceptible to nucleophilic attack due to electron deficiency, leading to cleavage in strong acids.

  • Amide hydrolysis proceeds via base-catalyzed mechanisms, releasing the corresponding amine .

Substitution Reactions

Electrophilic aromatic substitution (EAS) and nucleophilic displacements are observed:

Target SiteReagent/ConditionsMajor ProductSelectivitySource
Methoxy group BBr₃, CH₂Cl₂, −20°C, 2h3-Fluoro-4-hydroxy derivative89%
Fluorine atom NaN₃, DMF, 120°C, 24h3-Azido-4-methoxy derivative63%
  • Demethylation of the methoxy group using BBr₃ preserves the oxadiazole and isoxazole rings .

  • Fluorine displacement via SNAr is limited due to deactivation by adjacent electron-withdrawing groups .

Oxidation and Reduction

Controlled redox reactions modify specific functional groups:

Reaction TypeConditionsProductsNotesSource
Isoxazole oxidation mCPBA, CHCl₃, 0°C, 4hIsoxazole N-oxide derivativeRetains oxadiazole ring
Methyl reduction H₂, Pd/C, EtOH, 50 psi, 6h5-(Hydroxymethyl)isoxazole analogPartial ring saturation
  • Oxidation with mCPBA selectively targets the isoxazole’s electron-rich double bond .

  • Catalytic hydrogenation reduces the methyl group without affecting aromatic systems.

Cycloaddition and Cross-Coupling

The oxadiazole ring participates in cycloadditions, while the benzamide enables cross-coupling:

Reaction TypeConditionsProductsEfficiencySource
1,3-Dipolar cycloaddition CuI, phenylacetylene, 80°C, 48hTriazole-linked hybrid structure81%
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, DMF, 100°CBiaryl-modified benzamide derivative67%
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) extends molecular complexity .

  • Suzuki reactions occur at the benzamide’s para position due to fluorine-directed metallation .

Stability Under Physiological Conditions

The compound exhibits moderate metabolic stability:

ParameterValue (Human Liver Microsomes)Source
Half-life (t₁/₂) 42 ± 3 min
Cl<int> (μL/min/mg) 18.7 ± 1.2
  • Rapid degradation occurs via CYP3A4-mediated oxidation of the isoxazole ring .

Key Findings from Recent Studies

  • Antimicrobial activity : Derivatives with modified oxadiazole rings show MIC values of 8–32 μg/mL against S. aureus and E. coli .

  • Enzyme inhibition : The parent compound inhibits DHODH (IC₅₀ = 0.016 μM) with >100-fold selectivity over human isoforms .

  • Thermal stability : Decomposition begins at 210°C (DSC), attributed to oxadiazole ring fragmentation .

This reactivity profile supports its utility as a scaffold for antimicrobial and anticancer agents, though metabolic instability necessitates structural optimization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

  • Compound 46 (): 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Core Differences: Replaces the benzamide group with a benzimidazolone ring. Substituents: A 4-chlorophenethyl chain at position 3 of the oxadiazole. Synthesis: 72% yield, 99.01% purity.
  • Compound 8a ():
    N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide

    • Core Differences : Uses a 1,3,4-thiadiazole instead of 1,2,4-oxadiazole.
    • Substituents : A phenyl group at position 3 and a pyridine-acetyl group at position 3.
    • Synthesis : 80% yield, characterized by IR and NMR.
    • Implications : The sulfur atom in the thiadiazole may confer distinct electronic properties, altering binding kinetics compared to oxygen-containing oxadiazoles .

Analogues with Isoxazole Substituents

  • Compound 64 (): N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide Core Differences: Features a 5-methylisoxazole directly linked to an acetamide group. Substituents: A dimethylamino-benzyl group enhances solubility. Synthesis: Reaction of isoxazol-4-amine with acetyl chloride.
  • Compound in : 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Core Similarities: Shares the 5-methyl-1,2,4-oxadiazole moiety. Substituents: A thioether linker and nitro-phenyl group. Implications: The nitro group may increase oxidative stability but could pose metabolic challenges .

Analogues with Thiadiazole or Triazole Cores

  • 4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide ():

    • Core Differences : Replaces oxadiazole with a thiadiazole ring.
    • Substituents : Retains the 4-methoxybenzamide group.
    • Implications : The thiadiazole’s sulfur atom may enhance hydrogen-bonding interactions but reduce metabolic stability compared to oxadiazoles .
  • 3-Fluoro-N-(5-methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide ():

    • Core Differences : Uses a triazole ring instead of oxadiazole.
    • Substituents : A methylsulfanyl group at position 4.
    • Implications : The triazole’s nitrogen-rich structure could improve solubility but may alter target selectivity .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s methylisoxazole-oxadiazole architecture is synthetically challenging compared to simpler analogues like Compound 46, which achieves 72% yield with straightforward phenethyl substitution .
  • Bioactivity : The fluorine and methoxy groups in the target compound may improve blood-brain barrier penetration compared to nitro- or acetyl-substituted analogues .
  • Stability : Thiadiazole-based analogues () exhibit lower metabolic stability due to sulfur’s susceptibility to oxidation, whereas oxadiazoles offer a balance of stability and reactivity .

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Coupling of 5-methylisoxazole-3-carboxylic acid with hydroxylamine to form the oxadiazole ring. This step may involve cyclization using trichloroisocyanuric acid (TCICA) in acetonitrile under reflux .
  • Step 2 : Introduction of the benzamide moiety via nucleophilic substitution. For example, reacting the oxadiazole intermediate with 3-fluoro-4-methoxybenzoyl chloride in the presence of potassium carbonate as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is typically employed to isolate the final product .

Q. How can the structural identity of this compound be confirmed?

A combination of analytical techniques is required:

  • X-ray crystallography : For definitive confirmation of the 3D structure, SHELX software (e.g., SHELXL) is widely used for refinement of crystallographic data .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR should match expected chemical shifts (e.g., methoxy protons at ~3.8 ppm, isoxazole protons at ~6.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, or dichloromethane. Pre-saturation studies in PBS (pH 7.4) are recommended for biological assays .
  • Stability : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the oxadiazole ring. Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling results?

  • Re-refinement : Use SHELXL to re-process diffraction data, checking for overlooked twinning or disorder in the crystal lattice .
  • DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., using Gaussian09). Discrepancies >0.05 Å may indicate modeling errors or crystal packing effects .
  • Dynamic NMR : Investigate conformational flexibility in solution if static X-ray structures disagree with solution-phase simulations .

Q. What strategies enhance the compound’s pharmacological activity?

  • Bioisosteric replacement : Substitute the 5-methylisoxazole group with a 1,2,4-triazole to improve binding affinity to target enzymes (e.g., kinases or proteases) .
  • Prodrug design : Introduce a pivaloyloxymethyl (POM) group at the benzamide nitrogen to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • SAR studies : Systematically modify the methoxy group (e.g., replace with ethoxy or halogen) and assay activity using enzyme inhibition assays (IC50_{50} determination) .

Q. How can synthetic yields be optimized for large-scale production?

  • Catalysis : Replace traditional coupling agents with EDC/HOBt or HATU to reduce side reactions and improve yields from ~50% to >80% .
  • Microwave-assisted synthesis : Reduce reaction time for oxadiazole formation from 12 hours to 30 minutes at 120°C, minimizing decomposition .
  • Flow chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., acyl chloride reactions) .

Q. What methodologies address discrepancies in biological assay reproducibility?

  • Positive controls : Use razaxaban (a known factor Xa inhibitor) as a reference compound in parallel assays to validate experimental conditions .
  • Assay normalization : Correct for batch-to-buffer variability using internal standards (e.g., fluorescent probes) in cell-based assays .
  • Data triangulation : Combine results from orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic activity) to confirm findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.